molecular formula C15H25N3O B311426 N-(4-methyl-2-pyrimidinyl)decanamide

N-(4-methyl-2-pyrimidinyl)decanamide

Cat. No.: B311426
M. Wt: 263.38 g/mol
InChI Key: OGODQPKDJIXXKK-UHFFFAOYSA-N
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Description

N-(4-methyl-2-pyrimidinyl)decanamide is a synthetic amide derivative featuring a 10-carbon aliphatic chain (decanamide) conjugated to a 4-methyl-substituted pyrimidine ring. This structure combines lipophilic (decanamide) and aromatic heterocyclic (pyrimidinyl) moieties, enabling interactions with biological membranes and enzymes.

Properties

Molecular Formula

C15H25N3O

Molecular Weight

263.38 g/mol

IUPAC Name

N-(4-methylpyrimidin-2-yl)decanamide

InChI

InChI=1S/C15H25N3O/c1-3-4-5-6-7-8-9-10-14(19)18-15-16-12-11-13(2)17-15/h11-12H,3-10H2,1-2H3,(H,16,17,18,19)

InChI Key

OGODQPKDJIXXKK-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)NC1=NC=CC(=N1)C

Canonical SMILES

CCCCCCCCCC(=O)NC1=NC=CC(=N1)C

Origin of Product

United States

Comparison with Similar Compounds

Sulfonamide Derivatives (e.g., N4-Acetylsulfamerazine)

Structural Differences :

  • N-(4-methyl-2-pyrimidinyl)decanamide lacks the sulfonamide (-SO₂NH-) bridge present in sulfamerazine derivatives like N4-Acetylsulfamerazine (). Instead, it features a direct amide linkage between the decanoyl chain and pyrimidine.
  • Biological Implications: Sulfonamide derivatives exhibit antibacterial activity due to competitive inhibition of dihydropteroate synthase (DHPS).

Physicochemical Properties :

Property This compound N4-Acetylsulfamerazine
Melting Point (°C) Not reported 246–247
Functional Groups Amide, pyrimidine Sulfonamide, acetyl
LogP (Predicted) ~5.2 (highly lipophilic) ~2.8 (moderate)

Glucosylceramide Synthase (UGCG) Inhibitors (e.g., PDMP)

Structural and Functional Contrasts :

  • PDMP (N-(2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl)-decanamide) shares the decanamide chain but incorporates morpholine and phenyl groups instead of pyrimidine ().
  • Activity: PDMP and analogs inhibit UGCG at mid-μM concentrations, elevating ceramide levels.

Biofilm-Disrupting Decanamides ()

Key Differences :

  • Adamantane-containing decanamides (e.g., Compound 7 in ) exhibit enhanced biofilm disruption due to adamantane’s rigid, lipophilic structure. The target compound’s pyrimidine group may limit membrane penetration but improve solubility in aqueous environments.

Plant Growth Regulators (e.g., N-Isobutyl decanamide)

Structural-Activity Relationship :

  • N-Isobutyl decanamide () promotes lateral root formation in Arabidopsis at 14 μM. Replacing the isobutyl group with pyrimidine (as in the target compound) may alter receptor binding, as pyrimidines are known to interact with cytokinin receptors in plants .
  • Potency Comparison :
    • N-Isobutyl decanamide: 50% root growth inhibition at 14 μM.
    • Pyrimidine analogs (unrelated): Active at nM-μM ranges in cytokinin signaling.

Phenolic and Vanillyl Decanamides ()

Functional Group Impact :

  • N-(4-Hydroxyphenyl)decanamide () and N-Vanillyldecanamide () feature phenolic or methoxybenzyl groups, enabling hydrogen bonding with polar targets. The pyrimidine in the target compound offers π-π stacking and nitrogen-based interactions, favoring enzyme active sites over membrane receptors .

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